molecular formula C14H12N2O2 B3352698 2,7-Dimethoxyphenazine CAS No. 5051-19-4

2,7-Dimethoxyphenazine

Cat. No. B3352698
CAS RN: 5051-19-4
M. Wt: 240.26 g/mol
InChI Key: RPAJPBQTMCLQME-UHFFFAOYSA-N
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Description

2,7-Dimethoxyphenazine, also known as Phenazine, is a nitrogen-containing heterocyclic compound . It has a molecular formula of C14H12N2O2 and a molecular weight of 240.26 .


Synthesis Analysis

The synthesis of phenazine compounds, including 2,7-Dimethoxyphenazine, often involves innovative total synthesis approaches and synthetic methodologies . For instance, one study demonstrated the use of a palladium(II)-BrettPhos precatalyst in combination with potassium hexamethyldisilazide (KHMDS) for the synthesis of 1,6-dimethoxyphenazine .


Molecular Structure Analysis

Phenazine heterocycles, like 2,7-Dimethoxyphenazine, contain fused benzene moieties at the carbon positions of a pyrazine nucleus . They possess distinct chemical reactivity profiles, which have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .


Chemical Reactions Analysis

Phenazine compounds, including 2,7-Dimethoxyphenazine, exhibit interesting reactivity profiles. For example, LaPhzM, a SAM-dependent O-methyltransferase, has been shown to convert iodinin to myxin, a process that involves both monomethoxy and dimethoxy formation in all phenazine compounds .


Physical And Chemical Properties Analysis

2,7-Dimethoxyphenazine has a melting point of 246 °C and a predicted boiling point of 428.4±15.0 °C. It has a predicted density of 1.250±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 1.83±0.30 .

Scientific Research Applications

Pigment Structure Studies

  • Structure Analysis: The pigment of Chromobacterium iodinum was analyzed, leading to the synthesis of dimethoxyphenazines, contributing to the understanding of phenazine structures (Clemo & Daglish, 1948).

Phenazine Synthesis

  • Synthesis Research: Further research in phenazine synthesis was conducted, emphasizing the significance of dimethoxyphenazines in developing new phenazine compounds (Clemo & Daglish, 1947).

Antioxidant Production

  • Antioxidant Compound Synthesis: A study on 2,6-dimethoxyphenol, a compound closely related to 2,7-dimethoxyphenazine, explored its potential as an antioxidant. The laccase-mediated oxidation process was used to produce compounds with higher antioxidant capacity (Adelakun et al., 2012).

Cancer Research

  • Novel Anticancer Compounds: Research into compounds structurally related to 2,7-dimethoxyphenazine, such as 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, showed promise in cancer treatment by inducing apoptosis and inhibiting tumor growth (Lee et al., 2013).

Antimicrobial and Anti-Proliferative Activities

  • N-Mannich Bases Research: Studies on 3,4-dimethoxyphenyl derivatives showed significant antimicrobial and anti-proliferative activities, highlighting the potential medical applications of such compounds (Al-Wahaibi et al., 2021).

Photochemistry on Surfaces

  • Surface Photochemistry: Investigation into energy transfer between different compounds, including an oxazine dye closely related to dimethoxyphenazine, provided insights into the photochemical behavior of these compounds on surfaces (Wilkinson et al., 1991).

Crystal Structures

  • Molecular Structure Elucidation: The detailed molecular structure of aripiprazole, a neuroleptic drug containing a dimethoxyphenyl moiety, was elucidated, demonstrating the importance of such structures in pharmaceutical research (Tessler & Goldberg, 2006).

Mechanism of Action

Phenazines, including 2,7-Dimethoxyphenazine, serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival .

Future Directions

Phenazine compounds, including 2,7-Dimethoxyphenazine, have shown potential therapeutic value and are of significant interest to human health and medicine . The production of new streptophenazines suggests that certain strains may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters . This could open up new avenues for the development of novel antibiotics and other therapeutics.

properties

IUPAC Name

2,7-dimethoxyphenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-9-3-5-11-13(7-9)15-12-6-4-10(18-2)8-14(12)16-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAJPBQTMCLQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347070
Record name 2,7-Dimethoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethoxyphenazine

CAS RN

5051-19-4
Record name 2,7-Dimethoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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